molecular formula C9H8BrNO3 B3010445 Ethyl 5-bromo-2-formylpyridine-3-carboxylate CAS No. 1346535-38-3

Ethyl 5-bromo-2-formylpyridine-3-carboxylate

Cat. No. B3010445
CAS RN: 1346535-38-3
M. Wt: 258.071
InChI Key: KLOUURJBWJGNOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the preparation of ethyl canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including methoxylation, oxidation, and bromination . These methods could potentially be adapted for the synthesis of ethyl 5-bromo-2-formylpyridine-3-carboxylate.

Molecular Structure Analysis

Single crystal X-ray analysis is a common technique for determining the molecular structure of brominated pyridine carboxylates. For instance, the molecular structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was determined using single crystal X-ray diffraction . This technique could be employed to analyze the molecular structure of ethyl 5-bromo-2-formylpyridine-3-carboxylate.

Chemical Reactions Analysis

The chemical reactions involving brominated pyridine carboxylates can be complex. For example, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is an intermediate in the synthesis of the insecticide chlorantraniliprole . The reactivity of the bromo and formyl groups in ethyl 5-bromo-2-formylpyridine-3-carboxylate would likely allow for similar transformations and functionalizations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine carboxylates can be deduced from spectroscopic and crystallographic data. For instance, the crystal structure and spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provide insights into the hydrogen bonding and stacking interactions that could be present in ethyl 5-bromo-2-formylpyridine-3-carboxylate . Additionally, the synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate offer information on the vibrational spectra and quantum chemical calculations that could be relevant to the analysis of ethyl 5-bromo-2-formylpyridine-3-carboxylate .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrido Derivatives : Ethyl 5-bromo-2-formylpyridine-3-carboxylate serves as a precursor in the multistep synthesis of pyrido derivatives, such as the pyrido[3,4-d]pyrimidine analog of pteroic acid (J. And & R. Mckee, 1979).
  • Synthesis of Carboxylic Acid Moiety : It's involved in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).
  • Furopyridines Synthesis : This compound is used in the synthesis of 3-ethoxy derivatives of furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]- and furo[3,2-c]pyridine (S. Shiotani, H. Morita, T. Ishida, & Y. In, 1988).

Applications in Drug Resistance and Cancer Research

Synthesis of Novel Compounds

  • Novel 2-Amino-1,3-Thiazole-5-Carboxylates : This compound is utilized in synthesizing novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement of bromide (Luke A. Baker & Craig M. Williams, 2003).

Miscellaneous Applications

Future Directions

The future directions for the use of Ethyl 5-bromo-2-formylpyridine-3-carboxylate are not specified in the search results. As a building block in research, its future applications would likely depend on the development of new synthetic methods and targets in chemical research .

properties

IUPAC Name

ethyl 5-bromo-2-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-3-6(10)4-11-8(7)5-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOUURJBWJGNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-formylpyridine-3-carboxylate

Synthesis routes and methods

Procedure details

To each of 106 separate 20-mL microwave vials, add: ethyl 5-bromo-2-methylpyridine-3-carboxylate (5 g, 20.48 mmol, 1.0 equiv), selenium dioxide (2.98 g, 26.63 mmol, 1.3 equiv), and 1,4-dioxane (13 mL). Heat the vessels to 180° C. for 20 min with microwave irradiation. Combine the contents of the reaction vessels; filter through a pad of silica gel (2 kg); and rinse the pad with DCM (3 L). Concentrate the combined filtrates under reduced pressure. Split the material into two equally-sized batches, and pass each through a pad of silica gel (2 kg) eluting with DCM. Concentrate the filtrate under reduced pressure to furnish the title compound as a yellow or pale orange solid (473 g, 93.2% yield). MS (m/z) (79Br/81Br) 258/260 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

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